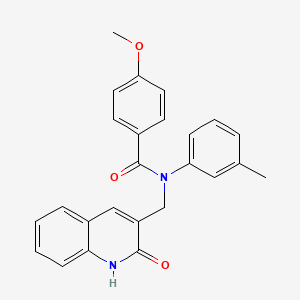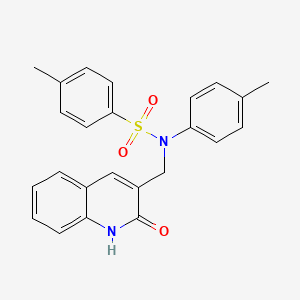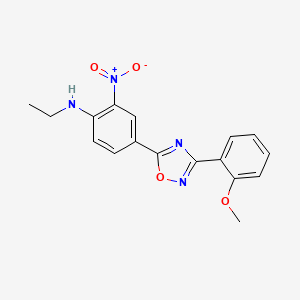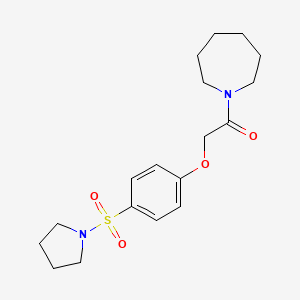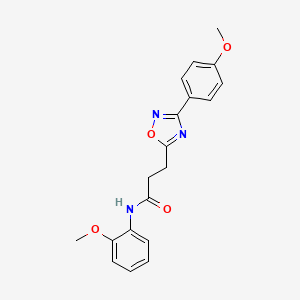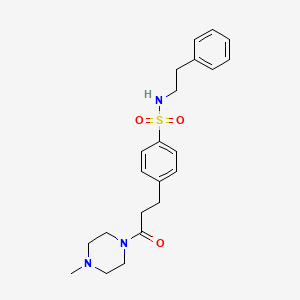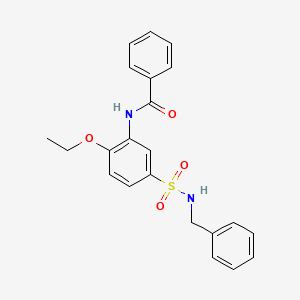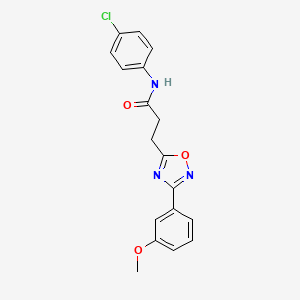
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-96,345, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a selective antagonist of the NPY Y5 receptor, which is one of the five subtypes of the NPY receptor family. By blocking the activity of this receptor, N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can modulate the effects of NPY on various physiological processes, including food intake, energy homeostasis, and stress response.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can have a range of biochemical and physiological effects, depending on the specific system being studied. For example, in animal models, N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to reduce food intake and body weight, increase anxiety-like behavior, and modulate the response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in laboratory experiments is its high selectivity for the NPY Y5 receptor, which allows for precise modulation of this system without affecting other neuropeptide pathways. However, one limitation of using N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively short half-life, which can make dosing and timing of experiments challenging.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective NPY Y5 receptor antagonists, which could be used to further investigate the role of this receptor subtype in various physiological processes. Additionally, there is potential for the use of N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in the development of novel treatments for conditions such as obesity, anxiety, and depression.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-chloroaniline. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been the subject of extensive scientific research due to its potential applications in a variety of fields. One area of research has focused on its use as a tool for investigating the role of neuropeptides in the regulation of physiological processes. Specifically, N-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used to study the effects of neuropeptide Y (NPY) on feeding behavior, stress response, and anxiety.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-4-2-3-12(11-15)18-21-17(25-22-18)10-9-16(23)20-14-7-5-13(19)6-8-14/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXJNADNBCGUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



